N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
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Overview
Description
N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide: is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halides.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted piperidine and methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxyphenyl and phenylsulfonyl groups contribute to the compound’s binding affinity and specificity, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-4-piperidinecarboxamide: Lacks the phenylsulfonyl group, resulting in different chemical properties and biological activities.
N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinol: Contains a hydroxyl group instead of a carboxamide group, affecting its reactivity and applications.
Uniqueness: N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is unique due to the presence of both methoxyphenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-9-7-16(8-10-17)20-19(22)15-11-13-21(14-12-15)26(23,24)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFNFIPQFWPHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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